

# The Versatility of 3-Bromoanisole: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | 3-Bromoanisole |           |
| Cat. No.:            | B1666278       | Get Quote |

#### **Abstract**

As a readily available and versatile building block, **3-Bromoanisole** (1-bromo-3-methoxybenzene) presents a significant opportunity for innovation across multiple scientific disciplines. Its distinct electronic properties and reactivity, governed by the meta-positioning of the bromo and methoxy groups, make it an ideal starting material for the synthesis of complex molecules. This technical guide explores key research areas where **3-Bromoanisole** is a critical component, including the development of novel therapeutics and advanced organic electronic materials. We provide a comprehensive overview of its core reactivity, detailed experimental protocols for pivotal transformations, and quantitative data to inform future research and development. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage the synthetic potential of this important intermediate.

# Introduction: Chemical Profile and Strategic Importance

**3-Bromoanisole** is a colorless to pale yellow liquid characterized by a bromine atom and a methoxy group attached to a benzene ring.[1][2] This substitution pattern provides a unique combination of reactivity; the bromo group serves as an excellent handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, while the methoxy group influences the electronic nature and solubility of derivative compounds.[3] Its utility as a key intermediate is well-established in the synthesis of pharmaceuticals, agrochemicals, and fine



chemicals.[1][4] Notably, it is a crucial precursor in the industrial synthesis of the analgesic drug Tramadol.[4][5] The strategic importance of **3-Bromoanisole** lies in its ability to serve as a foundational scaffold for generating molecular diversity, enabling the exploration of new chemical space in drug discovery and materials science.

For easy reference, the fundamental physicochemical properties of **3-Bromoanisole** are summarized in the table below.

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| CAS Number        | 2398-37-0   | [1]          |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> BrO                       | [1]          |
| Molecular Weight  | 187.04 g/mol  | [1]          |
| Appearance        | Clear, colorless to pale yellow liquid                  | [1]          |
| Boiling Point     | 210-211 °C  | [1]          |
| Density           | 1.477 g/mL at 25 °C                                     | [1]          |
| Refractive Index  | n20/D 1.563   | [1]          |
| Solubility        | Soluble in alcohol, ether, benzene; insoluble in water. | [3][4]       |

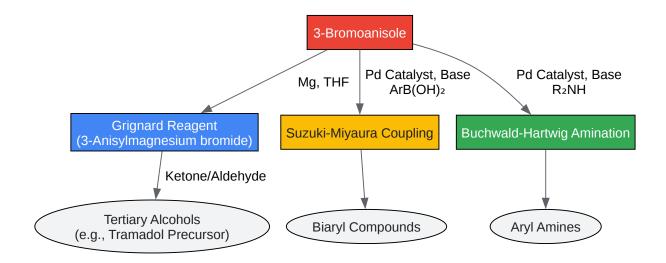
## **Core Reactivity & Synthetic Pathways**

The synthetic utility of **3-Bromoanisole** is dominated by its participation in three main classes of reactions: organometallic formation, palladium-catalyzed cross-coupling, and nucleophilic substitution. These reactions provide access to a vast array of more complex derivatives.

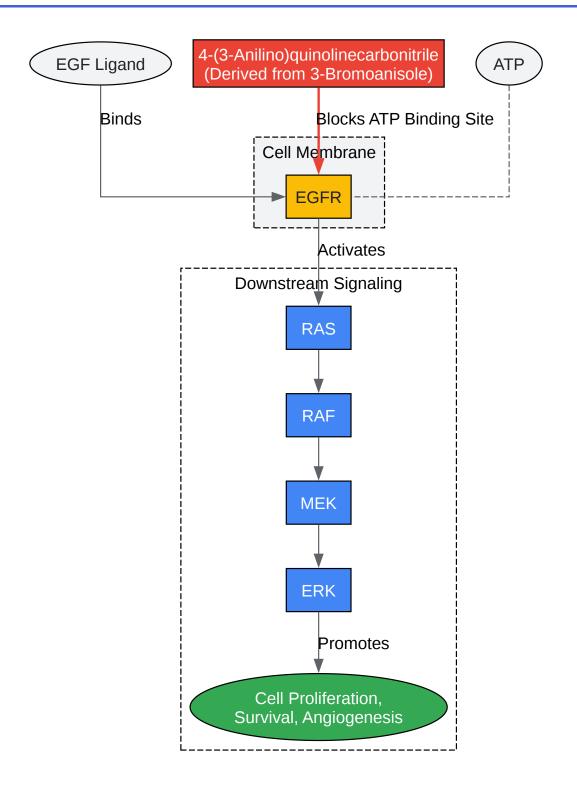
### **Logical Flow of Synthetic Transformations**

The following diagram illustrates the primary synthetic pathways originating from **3-Bromoanisole**, leading to diverse functionalized products.









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- To cite this document: BenchChem. [The Versatility of 3-Bromoanisole: A Technical Guide to Emerging Research Areas]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666278#potential-research-areas-involving-3-bromoanisole]

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